molecular formula C20H14O2 B181577 1,3-Dibenzoylbenzene CAS No. 3770-82-9

1,3-Dibenzoylbenzene

Cat. No.: B181577
CAS No.: 3770-82-9
M. Wt: 286.3 g/mol
InChI Key: MJQHDSIEDGPFAM-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzoylbenzene can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H6+2C6H5COClAlCl3C6H4(COC6H5)2+2HClC_6H_6 + 2C_6H_5COCl \xrightarrow{AlCl_3} C_6H_4(COC_6H_5)_2 + 2HCl C6​H6​+2C6​H5​COClAlCl3​​C6​H4​(COC6​H5​)2​+2HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzoylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzoylbenzene is unique due to its specific positioning of benzoyl groups, which influences its electronic structure and reactivity. This positioning allows for the formation of specific molecular clusters and interactions with reactive species, making it a valuable tool in both synthetic chemistry and biological research .

Properties

IUPAC Name

(3-benzoylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14O2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQHDSIEDGPFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063180
Record name Methanone, 1,3-phenylenebis[phenyl-
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Molecular Weight

286.3 g/mol
Source PubChem
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CAS No.

3770-82-9
Record name 1,3-Dibenzoylbenzene
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Record name Methanone, 1,1'-(1,3-phenylene)bis(1-phenyl-
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Record name Methanone, 1,1'-(1,3-phenylene)bis[1-phenyl-
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Record name Methanone, 1,3-phenylenebis[phenyl-
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Record name 1,3-dibenzoylbenzene
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Record name 1,3-Dibenzoylbenzene
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Synthesis routes and methods I

Procedure details

To a mechanically stirred, 600 mL autoclave is added 1 mole of isophthaloyl dichloride, 10 moles of benzene and 2% iron chloride, based on the amount of isophthaloyl dichloride. The reactor is closed and the temperature of the reaction zone is elevated to 200° C. The reaction goes to completion in approximately 4 to5 hours with a quantitative yield of 1,3-phenylene-bis(phenyl methanone). The maximum pressure experienced during the reaction was 300 psig.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
10 mol
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reactant
Reaction Step One
Name
iron chloride
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the general mode of operation described above, 203 g (1 mole) of isophthaloyl dichloride in 500 ml of THF is reacted with 274 g (2 moles) of phenyl magnesium chloride. The subsequent hydrolysis is effected with the aid of a dilute hydrochloric acid solution. By cooling, the diketone crystalises. 1,3-dibenzoyl-benzene is obtained in a yield of 75%. The product is recrystallised from ethanol. White crystals are obtained, the melting point of which is 100° C., which corresponds to the formula: ##STR5##
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
274 g
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reactant
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0 (± 1) mol
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Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the formation of high-spin clusters from 1,3-dibenzoylbenzene derivatives significant?

A1: this compound and its derivatives possess a unique electronic structure with pseudogenerate π-LUMO orbitals []. When reduced to their dianion forms, these molecules favor a triplet ground state. This property makes them ideal building blocks for constructing larger, high-spin molecular clusters. These clusters, identified as quintet, quartet, and triplet dimers in the research, hold potential for applications in fields like molecular magnetism and spintronics due to their unique magnetic properties.

Q2: How was Electron Spin Transient Nutation (ESTN) spectroscopy used to study these high-spin clusters?

A2: ESTN spectroscopy, specifically the 2D-ESTN technique, was instrumental in directly identifying the alkali metal-bridged high-spin clusters formed from the reduced this compound derivatives []. This method provided detailed information about the spin states present in the sample, allowing researchers to distinguish between different cluster sizes (dimers in this case) and their respective spin multiplicities (quintet, quartet, and triplet). The technique also allowed for the determination of important magnetic parameters like zero-field splitting parameters and g-values.

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